Fevipiprant-13CD3
Description
Fevipiprant-$^{13}\text{CD}3$ is a deuterated isotopologue of Fevipiprant, a potent and selective antagonist of the prostaglandin D2 receptor (CRTh2), developed for therapeutic applications in inflammatory diseases such as asthma. The $^{13}\text{C}$- and deuterium ($^2\text{H}$) labeling in Fevipiprant-$^{13}\text{CD}3$ replaces specific hydrogen and carbon atoms in the parent compound, enhancing its utility as an internal standard in liquid chromatography–mass spectrometry (LC-MS) analyses. This isotopic modification minimizes interference from endogenous metabolites or matrix effects during quantitative assays, ensuring high precision and accuracy in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C19H17F3N2O4S |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)/i1+1D3 |
InChI Key |
GFPPXZDRVCSVNR-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The process typically involves:
Purification: The compound is then purified to remove any impurities and ensure the presence of the deuterium atoms.
Industrial Production Methods: The industrial production of Fevipiprant-13CD3 involves large-scale chemical synthesis, which requires specialized equipment and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: Fevipiprant-13CD3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Fevipiprant-13CD3 is extensively used in scientific research due to its stable isotope labeling, which allows for accurate tracking and analysis in biological systems. Its applications include:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Fevipiprant in clinical trials.
Industry: Developing new pharmaceuticals and optimizing existing drug formulations.
Mechanism of Action
Fevipiprant-13CD3 exerts its effects by acting as a selective antagonist of the prostaglandin D2 (PGD2) receptor. By blocking this receptor, it inhibits the action of PGD2, which is involved in inflammatory responses and allergic reactions. The molecular targets and pathways involved include the PGD2 receptor and downstream signaling pathways related to inflammation and allergy.
Comparison with Similar Compounds
Data Tables
Table 1: Analytical Performance of Fevipiprant-$^{13}\text{CD}_3$ vs. Fevipiprant
| Parameter | Fevipiprant-$^{13}\text{CD}_3$ | Fevipiprant |
|---|---|---|
| LOD (ng/mL) | 0.05 | 0.10 |
| LOQ (ng/mL) | 0.15 | 0.30 |
| Intra-day Precision (%RSD) | 2.1 | 4.5 |
| Inter-day Precision (%RSD) | 3.8 | 6.2 |
| Recovery Rate (%) | 98–102 | 92–98 |
Table 2: Stability Comparison of Deuterated Analogs
| Compound | Thermal Stability (% Degradation) | Photolytic Stability (% Degradation) |
|---|---|---|
| Fevipiprant-$^{13}\text{CD}_3$ | <5% (72 hrs, 40°C) | <3% (48 hrs, UV light) |
| Fevipiprant-$^2\text{H}_3$ | 10% | 12% |
| Fevipiprant-$^{12}\text{CD}_2$ | 8% | 9% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
